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molecular formula C10H12O2 B564820 4-(4'-Hydroxyphenyl)-2-butanone-d5 CAS No. 182219-43-8

4-(4'-Hydroxyphenyl)-2-butanone-d5

Cat. No. B564820
M. Wt: 169.235
InChI Key: NJGBTKGETPDVIK-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908481

Procedure details

100 g (0.45 mole) of 1-(4-tert.-butoxy-phenyl)-butan-3-one are suspended in 250 ml of 2N sulfuric acid and the mixture is refluxed for about 3 hours, with vigorous stirring. The course of the reaction can be followed by measuring the isobutylene liberated. After completion of the reaction, the mixture is cooled to room temperature and brought to pH 6 with dilute sodium hydroxide solution, after which the product crystallizes out in about 95% purity. It is isolated by filtering off or centrifuging (73 g of 95% pure material; yield 93%), and is recrystallized from water/ethanol.
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:8][CH:7]=1)(C)(C)C.CC(=C)C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)CCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for about 3 hours, with vigorous stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The course of the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
after which the product crystallizes out in about 95% purity
CUSTOM
Type
CUSTOM
Details
It is isolated
FILTRATION
Type
FILTRATION
Details
by filtering off
CUSTOM
Type
CUSTOM
Details
is recrystallized from water/ethanol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908481

Procedure details

100 g (0.45 mole) of 1-(4-tert.-butoxy-phenyl)-butan-3-one are suspended in 250 ml of 2N sulfuric acid and the mixture is refluxed for about 3 hours, with vigorous stirring. The course of the reaction can be followed by measuring the isobutylene liberated. After completion of the reaction, the mixture is cooled to room temperature and brought to pH 6 with dilute sodium hydroxide solution, after which the product crystallizes out in about 95% purity. It is isolated by filtering off or centrifuging (73 g of 95% pure material; yield 93%), and is recrystallized from water/ethanol.
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:8][CH:7]=1)(C)(C)C.CC(=C)C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)CCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for about 3 hours, with vigorous stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The course of the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
after which the product crystallizes out in about 95% purity
CUSTOM
Type
CUSTOM
Details
It is isolated
FILTRATION
Type
FILTRATION
Details
by filtering off
CUSTOM
Type
CUSTOM
Details
is recrystallized from water/ethanol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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